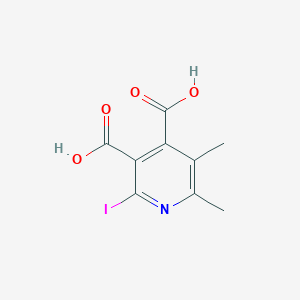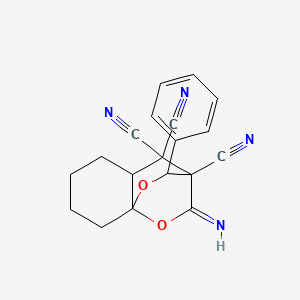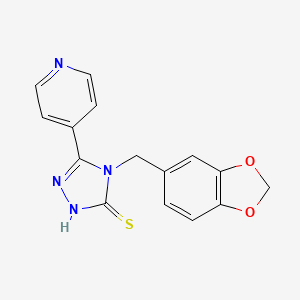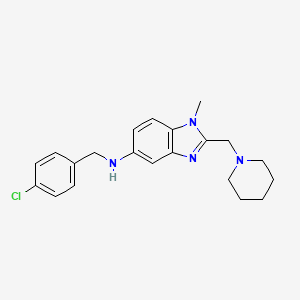![molecular formula C28H24N4O3 B11056853 4-(4-hydroxy-3-methoxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11056853.png)
4-(4-hydroxy-3-methoxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-HYDROXY-3-METHOXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a complex organic compound that features a unique combination of functional groups, including hydroxy, methoxy, indole, and phenyl groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the pyrrolo[3,4-c]pyrazole core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the indole or pyrrolo[3,4-c]pyrazole core, potentially leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), alkylating agents (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and π-π interactions makes it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, 4-(4-HYDROXY-3-METHOXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-HYDROXY-3-METHOXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE
- 4-(4-HYDROXY-3-METHOXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE
Uniqueness
The uniqueness of 4-(4-HYDROXY-3-METHOXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C28H24N4O3 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C28H24N4O3/c1-35-23-15-18(11-12-22(23)33)27-24-25(17-7-3-2-4-8-17)30-31-26(24)28(34)32(27)14-13-19-16-29-21-10-6-5-9-20(19)21/h2-12,15-16,27,29,33H,13-14H2,1H3,(H,30,31) |
InChI Key |
GTUYPRGIDGSWQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCC4=CNC5=CC=CC=C54)NN=C3C6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Chlorophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11056773.png)
![3-Chloronaphtho[1,2,3-cd]indol-6(2h)-one](/img/structure/B11056775.png)


![3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11056809.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056812.png)

![ethyl 4-acetyl-5-methyl-2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}furan-3-carboxylate](/img/structure/B11056820.png)
![4-[(4-fluorophenyl)carbonyl]-5-(furan-2-yl)-3-hydroxy-1-(3-hydroxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11056829.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one](/img/structure/B11056832.png)
![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056834.png)
![ethyl 4-[3-(3-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate](/img/structure/B11056849.png)
![4-(1,3-benzodioxol-5-yl)-3-methyl-1-[6-(morpholin-4-yl)pyridazin-3-yl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11056857.png)

